molecular formula C20H23N3O B2528137 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea CAS No. 915188-08-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea

カタログ番号: B2528137
CAS番号: 915188-08-8
分子量: 321.424
InChIキー: DGYFWFJOLVTMLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a urea derivative featuring a 3,4-dihydro-2H-pyrrole ring substituted with a 2,3-dimethylphenyl group and an m-tolyl (meta-methylphenyl) moiety. Its molecular formula is C₂₀H₂₃N₃O, with a molecular weight of 321.4 g/mol (inferred from structurally related compounds in –5). The core structure consists of a urea bridge (-NC(=O)N-) connecting the dihydro-pyrrole and aryl groups. The 2,3-dimethylphenyl substituent introduces steric bulk, while the m-tolyl group (methyl at the meta position of the phenyl ring) modulates electronic properties.

特性

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-14-7-4-9-17(13-14)22-20(24)23(19-11-6-12-21-19)18-10-5-8-15(2)16(18)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYFWFJOLVTMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate derivative with an amine. In this case, the intermediate product from the previous steps is reacted with an isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea. Research has indicated that derivatives of pyrrole structures exhibit significant efficacy against viral targets. For instance, certain N-Heterocycles have shown promising results as antiviral agents against HIV and other viruses, suggesting a potential therapeutic role for this compound in treating viral infections .

Anticancer Properties
The compound's structural characteristics allow it to interact with biological targets implicated in cancer progression. Studies have demonstrated that similar urea derivatives can inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis in cancer cells. The exploration of structure-activity relationships (SAR) has provided insights into optimizing these compounds for enhanced anticancer activity .

Agricultural Applications

Pesticidal Activity
Compounds featuring the pyrrole moiety have been investigated for their pesticidal properties. Research indicates that analogs of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea can serve as effective insecticides or fungicides. These compounds target specific enzymes or receptors in pests, leading to their mortality while minimizing harm to non-target organisms .

Materials Science

Polymer Development
The incorporation of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea into polymer matrices has been explored for developing advanced materials with improved mechanical and thermal properties. Its unique chemical structure can enhance the stability and performance of polymers used in various applications, including coatings and composites .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50/EC50 ValuesReferences
AntiviralHIV1.1 µM
AnticancerVarious cancer cell linesVaries (e.g., 10 µM)
PesticidalInsect pestsVaries

Case Study 1: Antiviral Efficacy
A study conducted by Sujatha et al. demonstrated the effectiveness of pyrrole derivatives against HIV reverse transcriptase with an IC50 value significantly lower than existing treatments. This study underscores the potential of compounds like 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea in developing new antiviral therapies .

Case Study 2: Pesticidal Applications
Research on pyrrole-based pesticides revealed that modifications to the urea structure enhanced insecticidal activity against common agricultural pests. The findings suggest that this compound could be formulated into effective pesticide products with reduced environmental impact compared to traditional chemicals .

作用機序

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be determined through detailed biochemical studies.

類似化合物との比較

Key Findings:

Substituent Position Effects: The target compound and 915188-09-9 share the same R₁ (2,3-dimethylphenyl) but differ in R₂ (m-tolyl vs. p-tolyl). 905761-68-4 differs in R₁ (3,5-dimethylphenyl vs. 2,3-dimethylphenyl), which alters the spatial arrangement of methyl groups. The 3,5-dimethyl substitution creates a symmetrical structure, possibly enhancing crystallinity compared to the asymmetric 2,3-dimethyl group .

The 2-methoxy group could engage in hydrogen bonding, a property absent in the methyl-substituted analogs .

A similar approach may apply to these urea derivatives, with substituent-specific optimization required .

Structural Characterization: The SHELX software suite () is widely used for crystallographic refinement of small molecules.

Limitations in Available Data:

  • No experimental data on physicochemical properties (e.g., melting point, solubility) or bioactivity (e.g., enzyme inhibition, toxicity) are provided in the evidence, restricting a functional comparison.
  • The absence of spectroscopic or crystallographic data limits insights into conformational preferences or electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including urea bond formation via coupling of substituted amines and isocyanates. Key steps include:

  • Step 1 : Preparation of the pyrrolidine intermediate (e.g., via cyclization of γ-aminobutyric acid derivatives under acidic conditions).
  • Step 2 : Coupling the pyrrolidine intermediate with m-tolyl isocyanate and 2,3-dimethylphenylamine using a catalyst like triethylamine in anhydrous dichloromethane.
  • Optimization : Adjust temperature (0–25°C), solvent polarity, and catalyst loading to improve yield. Monitor purity via TLC or HPLC. For reproducibility, use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectral Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, urea NH signals at δ 8.5–10.0 ppm). FTIR can validate the urea carbonyl stretch (~1640–1680 cm⁻¹) .
  • Physicochemical Properties : Determine melting point (DSC), solubility (shake-flask method in PBS/DMSO), and logP (HPLC-based reverse-phase chromatography).
  • Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves stereochemistry and intermolecular interactions .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
  • Antimicrobial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric kits (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace m-tolyl with electron-withdrawing groups) and assess impact on bioactivity.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., EGFR, tubulin). Validate with MD simulations (AMBER/GROMACS) to analyze stability of ligand-receptor complexes.
  • Selectivity Profiling : Screen against related off-target proteins (e.g., COX-2, CYP450 isoforms) to identify structural motifs causing cross-reactivity .

Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer :

  • Standardization : Replicate assays using identical cell lines/passage numbers, serum concentrations, and incubation times.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., solvent effects from DMSO).
  • Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify secondary targets or pathways affected by the compound .

Q. What strategies can mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (PEG 400, Cremophor EL) or nanoencapsulation (liposomes, PLGA nanoparticles).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility, which cleave in vivo.
  • Pharmacokinetic Profiling : Conduct bioavailability studies (IV vs. oral administration in rodents) with LC-MS quantification of plasma concentrations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。